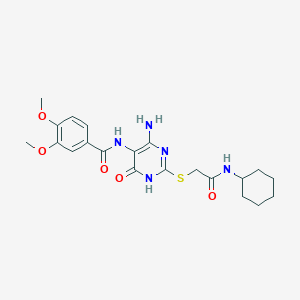

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

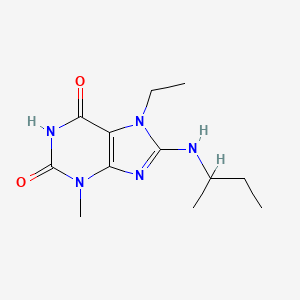

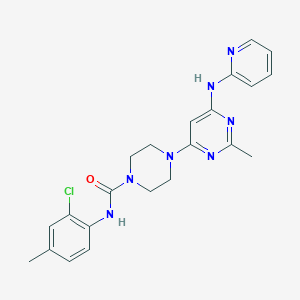

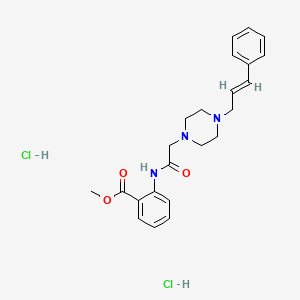

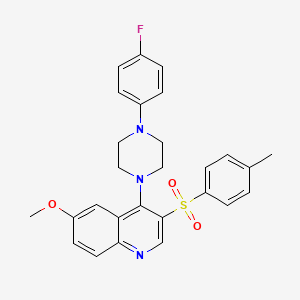

The compound is a complex organic molecule with several functional groups. It contains an amino group (-NH2), a thioether group (-S-), a ketone group (C=O), and a dihydropyrimidinone group (a heterocyclic ring containing nitrogen). It also has a dimethoxybenzamide group attached. These functional groups suggest that the compound could participate in a variety of chemical reactions and potentially have interesting biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group could be introduced via amination, the thioether group via a substitution or addition reaction, and the dihydropyrimidinone group via a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Techniques such as NMR, IR, and mass spectrometry would likely be used to confirm the structure .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to its functional groups. For example, the amino group could participate in acid-base reactions, the thioether group in oxidation or substitution reactions, and the ketone group in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents. Its reactivity would be influenced by the functional groups present .Scientific Research Applications

Reductive Chemistry and Cytotoxicity

The study of reductive chemistry and selective toxicity of hypoxic cells by compounds such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has implications for understanding the mechanism of action of potential cytotoxic agents. Such compounds undergo enzymatic reduction in hypoxic conditions, making them candidates for targeting hypoxic tumor cells, a common feature of solid tumors (Palmer et al., 1995).

Polyamides Incorporating Nucleobases

The synthesis of polyamides containing uracil and adenine through the addition reaction of uracil and adenine to dimethyl methylenesuccinate demonstrates the integration of nucleobase structures into polymeric materials. This approach opens new avenues for the creation of biomaterials with potential applications in biotechnology and medicine (Hattori & Kinoshita, 1979).

Antimicrobial and Antiviral Evaluation

The development of thienopyrimidine derivatives and their evaluation for antimicrobial and antiviral activities illustrates the potential of pyrimidine derivatives in developing new therapeutic agents. Such studies contribute to the discovery of novel compounds with significant biological activity (El-Sherbeny et al., 1995).

Antibacterial Agents

The synthesis and evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives for their antibacterial properties showcase the role of synthetic chemistry in addressing bacterial resistance. Such research is pivotal in the ongoing search for more effective antibacterial agents (Ravichandiran et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-amino-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5S/c1-30-14-9-8-12(10-15(14)31-2)19(28)24-17-18(22)25-21(26-20(17)29)32-11-16(27)23-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFFQTQFAMPPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3CCCCC3)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2941014.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2941016.png)

![2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride](/img/structure/B2941030.png)